Clinical Validation: Vorinostat-d5 Enables High-Precision Quantitation with 3.2–6.1% SD in Plasma
A validated LC-MS/MS assay utilizing Vorinostat-d5 (and other deuterated IS for metabolites) achieved an overall accuracy range of -6.7% to +3.8% in human plasma and a precision ranging from 3.2% to 6.1% SD batch-to-batch [1]. For intracellular vorinostat in PBMCs, accuracy ranged from -8.1% to -1.5% with precision from 0.8% to 4.0% [1]. This performance was achieved with extraction recoveries of 88.6–114.4% and a lower limit of quantification (LLOQ) of 11.0 ng/mL in plasma and 0.1 ng/3×10⁶ cells in PBMCs [1].
| Evidence Dimension | LC-MS/MS Assay Precision and Accuracy using SIL-IS |
|---|---|
| Target Compound Data | Accuracy: -6.7% to +3.8%; Precision: 3.2–6.1% SD (plasma) |
| Comparator Or Baseline | Analytical methods without SIL-IS typically exhibit higher variability due to matrix effects and extraction inconsistencies [2] |
| Quantified Difference | SIL-IS methods reduce inter-sample variability compared to analog IS, enabling high correlation coefficients (>0.99) and validated LLOQs in clinical studies [1] |
| Conditions | Human plasma and PBMCs; Solid-phase and liquid-liquid extraction; Phenomenex Luna column; Positive electrospray ionization MRM |
Why This Matters
Procuring Vorinostat-d5 ensures quantitation accuracy within ±8% in complex biological matrices, a critical requirement for clinical PK/PD studies and regulatory compliance.
- [1] Liu, L., Detering, J. C., Milde, T., Haefeli, W. E., Witt, O., & Burhenne, J. (2014). Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood. Journal of Chromatography B, 964, 212–221. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
